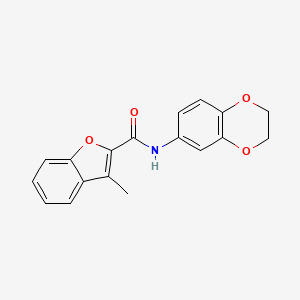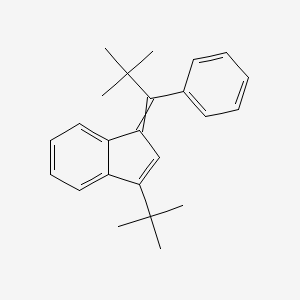
1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene is an organic compound with a complex structure that includes a phenylpropylidene group and a tert-butyl group attached to an indene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of indene with 2,2-dimethyl-1-phenylpropanal under acidic conditions to form the desired product. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where reagents like bromine or chlorine can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with receptor signaling, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1-phenyl-1-propanol: A related compound with similar structural features but different functional groups.
(2,2-Dimethyl-1-phenylpropylidene)carbamyl chloride: Another compound with a similar core structure but different substituents.
Uniqueness
1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene is unique due to its combination of a phenylpropylidene group and a tert-butyl group attached to an indene backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Numéro CAS |
61578-68-5 |
|---|---|
Formule moléculaire |
C24H28 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
1-tert-butyl-3-(2,2-dimethyl-1-phenylpropylidene)indene |
InChI |
InChI=1S/C24H28/c1-23(2,3)21-16-20(18-14-10-11-15-19(18)21)22(24(4,5)6)17-12-8-7-9-13-17/h7-16H,1-6H3 |
Clé InChI |
OULVVSFFHISXHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13938668.png)
![[2-(2-Ethyl-4,5-diiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13938670.png)
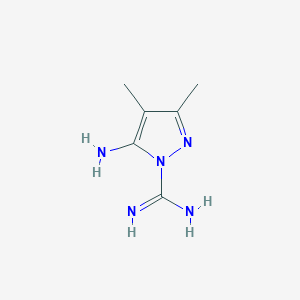
![Silane, [(1-butylhexyl)oxy]trimethyl-](/img/structure/B13938709.png)
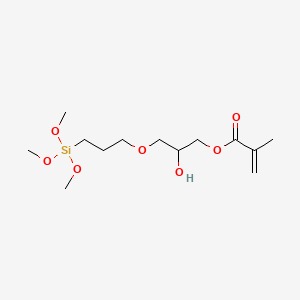
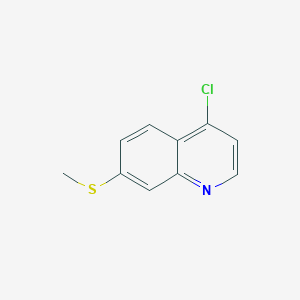
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B13938721.png)
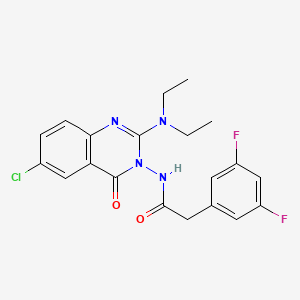
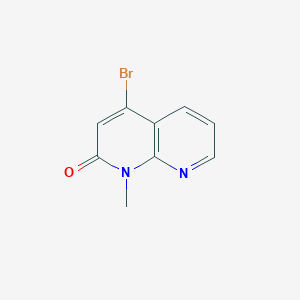
![Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine](/img/structure/B13938733.png)
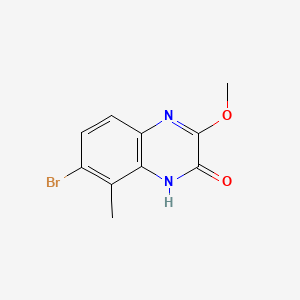
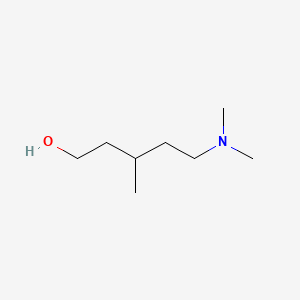
![2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl-](/img/structure/B13938742.png)
